
2,4,6-Trifluorophenylsulfur pentafluoride
Übersicht
Beschreibung
2,4,6-Trifluorophenylsulfur pentafluoride is a highly reactive and versatile compound with the molecular formula C6H2F8S and a molecular weight of 258.13 g/mol. This compound is known for its unique chemical properties and has various applications in different fields of research and industry.
Synthetic Routes and Reaction Conditions:
- One method involves the reaction of 1,4-bis(acetoxy)-2-cyclohexene with sulfur pentafluoride bromide under 250 W sunlamp irradiation, followed by dehydrobromination and aromatization reactions .
- Another method includes a triethylborane-catalyzed reaction of 4,5-dichloro-1-cyclohexene with sulfur pentafluoride chloride, followed by dehydrochlorination .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, although specific details are not extensively documented.
Common Reagents and Conditions:
- Reagents such as sulfur pentafluoride bromide, sulfur pentafluoride chloride, and triethylborane are commonly used in the synthesis and reactions involving this compound .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluorophenylsulfur pentafluoride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,4,6-Trifluorophenylsulfur pentafluoride exerts its effects is not well-documented. its reactivity suggests that it can interact with various molecular targets and pathways, potentially leading to the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
- Phenylsulfur pentafluoride
- 2,4-Difluorophenylsulfur pentafluoride
- 2,6-Difluorophenylsulfur pentafluoride
Comparison:
Eigenschaften
IUPAC Name |
pentafluoro-(2,4,6-trifluorophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8S/c7-3-1-4(8)6(5(9)2-3)15(10,11,12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQUZXUFKFHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(F)(F)(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694121 | |
| Record name | 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062610-12-1 | |
| Record name | 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


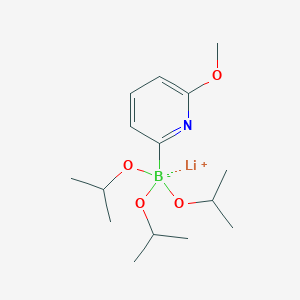
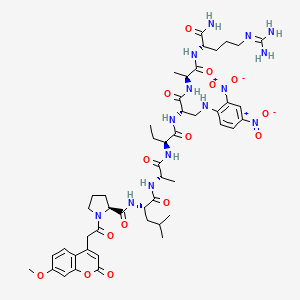

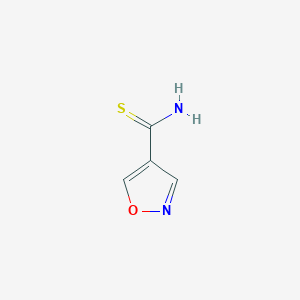
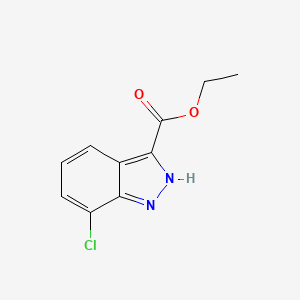
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)



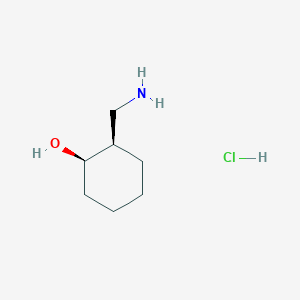

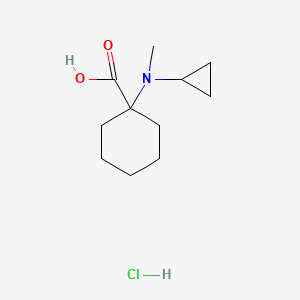
![4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1501654.png)
![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)
